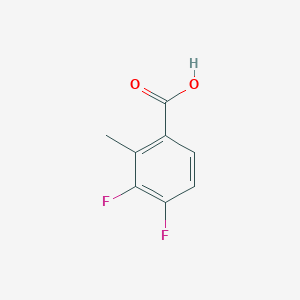
3,4-Difluoro-2-methylbenzoic acid
Cat. No. B130253
Key on ui cas rn:
157652-31-8
M. Wt: 172.13 g/mol
InChI Key: AGUUCAUQWFAFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08501946B2
Procedure details


The acid was synthesised as reported in US 2005/0054733A1 and described below 1-bromo-3,4-difluoro-2-methylbenzene (I67) (8.07 g, 39.0 mmol) was cooled to 0° C. in tetrahydrofuran (THF) (40 mL). Isopropylmagnesium chloride (29.2 mL, 58.5 mmol) was added dropwise and the solution stirred at room temperature overnight. The solution was cooled to 0° C. and gassed slowly with Carbon dioxide (excess) for 1 hour. The cooling was removed and gassing continues for 4 hours before allowing the solution to stand at room temperature overnight. Water (10 ml) was added and the solvents removed in vacuo. The residue was partitioned between ethyl acetate (50 mL) and 2N Hydrochloric acid (25 mL). The aqueous phase was extracted with ethyl acetate (5×50 mL). The combined organic extracts were washed with water (50 mL), brine (50 mL), dried over anhydrous magnesium sulfate and concentrated in vacuo to a crude solid that was recrystalised from cyclohexane to afford product in 4.68 g.




Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([F:9])[C:3]=1[CH3:10].C([Mg]Cl)(C)C.[C:16](=[O:18])=[O:17]>O1CCCC1>[F:9][C:4]1[C:3]([CH3:10])=[C:2]([CH:7]=[CH:6][C:5]=1[F:8])[C:16]([OH:18])=[O:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.07 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=C(C=C1)F)F)C
|
Step Two
|
Name
|
|
|
Quantity
|
29.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acid was synthesised
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling was removed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
gassing continues for 4 hours
|
|
Duration
|
4 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (10 ml) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between ethyl acetate (50 mL) and 2N Hydrochloric acid (25 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate (5×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with water (50 mL), brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a crude solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that was recrystalised from cyclohexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford product in 4.68 g
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1C(=C(C(=O)O)C=CC1F)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
